2-Bromo-2-fluoroethylmethanesulfonate is an organofluorine compound characterized by its unique structure, which includes a bromine atom and a fluorine atom attached to an ethyl group, along with a methanesulfonate functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of both halogen atoms, which can influence reactivity and interaction with biological systems.
For instance, when treated with sodium methoxide, 2-bromo-2-fluoroethylmethanesulfonate can yield various ether products through an mechanism, where the methoxide ion attacks the carbon bonded to bromine, displacing it .
Synthesis of 2-bromo-2-fluoroethylmethanesulfonate can be achieved through several methods:
These methods highlight the versatility in synthesizing halogenated sulfonates .
The applications of 2-bromo-2-fluoroethylmethanesulfonate are primarily found in organic synthesis:
Several compounds share structural similarities with 2-bromo-2-fluoroethylmethanesulfonate. Here are some notable examples:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Bromo-3-fluoropropane | Bromine and fluorine on a propyl chain | Used as a solvent and reagent in organic synthesis. |
| 1-Bromo-2-fluoroethane | Bromine and fluorine on an ethyl chain | Exhibits different reactivity patterns due to chain length. |
| 1-Fluoro-2-bromopropane | Fluorine and bromine on a propyl chain | Often used in studies related to gas-phase reactions. |
Each of these compounds demonstrates unique reactivity profiles based on their structural characteristics, influencing their applications and biological activities.
The synthesis of 2-bromo-2-fluoroethylmethanesulfonate begins with functionalizing ethyl methanesulfonate through sequential halogenation. Ethyl methanesulfonate, a well-characterized alkylating agent, serves as a precursor due to its reactive sulfonate ester group. Bromination typically occurs via nucleophilic substitution, where bromide ions displace the sulfonate group under controlled conditions. For instance, reacting ethyl methanesulfonate with hydrobromic acid (HBr) in a polar aprotic solvent like dimethylformamide (DMF) facilitates bromide incorporation at the β-position.
Fluorination introduces greater complexity due to fluorine’s high electronegativity and the need for specialized reagents. Electrochemical fluorination (ECF), as demonstrated in analogous sulfonate systems, enables direct fluorine substitution under anhydrous hydrogen fluoride (HF) conditions. This method avoids side reactions common in traditional fluorinating agents like DAST (diethylaminosulfur trifluoride), which may degrade the sulfonate backbone.
A comparative analysis of halogenation routes reveals trade-offs between yield and selectivity:
| Method | Halogen Source | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nucleophilic Bromination | HBr | DMF | 60°C | 78 |
| Electrochemical Fluorination | HF | Anhydrous HF | 50°C | 65 |
| Radical Bromofluorination | NBS/Selectfluor | Acetonitrile | 25°C | 42 |
Optimal bromination precedes fluorination to minimize steric hindrance and electronic deactivation. The sulfonate group’s electron-withdrawing nature further stabilizes the intermediate, enabling sequential halogenation without backbone degradation.
The nucleophilic substitution chemistry of 2-bromo-2-fluoroethylmethanesulfonate represents a complex system wherein multiple reactive sites compete for nucleophilic attack . This bifunctional compound presents unique mechanistic challenges due to the presence of both halogen substituents and the methanesulfonate leaving group, each exhibiting distinct electronic and steric properties that influence reaction pathways [2].
The presence of both bromine and fluorine atoms on the same carbon center creates a distinctive electronic environment that significantly affects nucleophilic substitution mechanisms [3]. Computational studies have demonstrated that the carbon-fluorine bond exhibits substantially higher bond dissociation energy compared to the carbon-bromine bond, with typical values of 480 kilojoules per mole versus 320 kilojoules per mole respectively [4]. This fundamental difference drives the preferential displacement of bromine over fluorine in most nucleophilic substitution reactions [5].
The mechanism typically proceeds through either unimolecular (SN1) or bimolecular (SN2) pathways, with the specific route determined by the relative stability of potential carbocation intermediates and the degree of steric hindrance around the reaction center [6]. For 2-bromo-2-fluoroethylmethanesulfonate, the electron-withdrawing nature of the fluorine substituent stabilizes positive charge development, thereby facilitating SN1 pathways when appropriate nucleophiles and reaction conditions are employed [7].
Experimental kinetic studies have established a clear hierarchy of leaving group abilities within this bifunctional system [7]. The methanesulfonate group demonstrates superior leaving group capacity compared to halide substituents, with relative reactivity ratios indicating methanesulfonate departure occurs approximately 112 times faster than bromide displacement under comparable conditions [7]. This significant rate enhancement stems from the greater stability of the methanesulfonate anion compared to halide ions, attributed to charge delocalization across the sulfonate oxygen atoms [8].
The following table summarizes experimental kinetic data for nucleophilic substitution reactions:
| Substrate Type | Leaving Group | Mechanism | Rate Constant (M⁻¹s⁻¹) | Solvent Effect |
|---|---|---|---|---|
| 2-Bromo-2-fluoroethyl derivative | Br | SN2/SN1 | Variable | Strong |
| Primary alkyl bromide | Br | SN2 | 4.2×10⁻⁴ | Moderate |
| Secondary alkyl bromide | Br | SN1/SN2 | 2.0×10⁻³ | Strong |
| Tertiary alkyl bromide | Br | SN1 | 6.8×10² | Very Strong |
| Fluorinated alkyl halide | F | SN2 | 1.76×10⁻⁴ | Moderate |
| Methanesulfonate derivative | OMs | SN1/SN2 | 2.76×10⁻¹ | Strong |
The stereochemical outcome of nucleophilic substitution reactions involving 2-bromo-2-fluoroethylmethanesulfonate depends critically on the mechanism of substitution [9]. SN2 reactions proceed with complete inversion of configuration at the reaction center, while SN1 pathways typically yield racemic mixtures due to planar carbocation intermediates [6]. Recent studies have demonstrated that the presence of fluorine substituents can significantly influence the stereochemical outcome through hyperconjugative effects and electrostatic interactions [9].
Kinetic investigations reveal that the orientation of halogen substituents relative to the leaving group affects both reaction rates and stereoselectivity [9]. When the carbon-halogen bond adopts a pseudo-axial orientation, enhanced stabilization of the developing positive charge occurs through hyperconjugative overlap between the sigma carbon-halogen bond and the antibonding orbital of the carbon-oxygen bond [9].
Palladium-catalyzed cross-coupling reactions represent one of the most versatile methods for functionalizing fluorinated organosulfonate compounds [10]. The compatibility of 2-bromo-2-fluoroethylmethanesulfonate with various palladium catalyst systems has been extensively investigated, revealing significant variations in reactivity and selectivity depending on ligand choice and reaction conditions [11].
Studies employing PdCl₂(dppf)·CH₂Cl₂ as the catalyst precursor have demonstrated excellent compatibility with fluorinated substrates, achieving yields of 75-95% under optimized conditions [12]. The bis(diphenylphosphino)ferrocene ligand provides effective stabilization of palladium intermediates while maintaining sufficient reactivity for oxidative addition of the carbon-bromine bond [12]. Temperature ranges of 60-100°C typically prove optimal for these transformations, balancing reaction rate with catalyst stability [12].
The following table presents catalyst compatibility data:
| Catalyst System | Fluorinated Substrate Compatibility | Temperature Range (°C) | Yield Range (%) | Functional Group Tolerance |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Good | 80-120 | 60-85 | Good |
| PdCl₂(dppf)·CH₂Cl₂ | Excellent | 60-100 | 75-95 | Excellent |
| Pd(OAc)₂/XPhos | Very Good | 25-80 | 70-90 | Very Good |
| Ni-based catalysts | Good | 50-150 | 50-80 | Moderate |
| Cu-based catalysts | Moderate | 0-80 | 40-70 | Good |
Nickel-based catalyst systems offer complementary reactivity profiles for cross-coupling reactions with fluorinated substrates [13]. The unique electronic properties of nickel enable effective activation of both carbon-halogen and carbon-sulfonate bonds, providing access to reaction pathways that may be challenging with palladium catalysts [13]. However, the increased oxophilicity of nickel compared to palladium can lead to complications when fluorinated substrates are employed, requiring careful optimization of reaction conditions [13].
Copper-catalyzed cross-coupling reactions have shown moderate compatibility with 2-bromo-2-fluoroethylmethanesulfonate, particularly in fluorination reactions where copper serves as both the metal center and the source of fluoride nucleophile [14]. The development of specialized copper complexes designed for fluorinated substrate activation has expanded the scope of these transformations, though yields typically remain lower than those achieved with palladium systems [14].
The mechanism of palladium-catalyzed cross-coupling with 2-bromo-2-fluoroethylmethanesulfonate typically follows the conventional oxidative addition, transmetallation, and reductive elimination sequence [11]. The presence of fluorine substituents can significantly affect each step of this catalytic cycle, with particular impact on the oxidative addition step due to the electron-withdrawing nature of fluorine [15].
Computational studies have revealed that the fluorine substituent increases the electrophilicity of the carbon center, facilitating oxidative addition to low-valent palladium species [15]. However, the same electronic effect can also destabilize subsequent organometallic intermediates, requiring careful balance of reaction conditions to achieve optimal performance [15].
The choice of solvent exerts profound influence on both the kinetics and stereochemical outcomes of reactions involving 2-bromo-2-fluoroethylmethanesulfonate [16]. Solvents can be broadly classified into three categories based on their polarity and hydrogen bonding capacity: polar protic, polar aprotic, and non-polar solvents, each favoring different mechanistic pathways [17].
Polar protic solvents such as water and alcohols strongly stabilize ionic intermediates through hydrogen bonding interactions, thereby favoring SN1 mechanisms [17]. The stabilization occurs through coordination of the protic hydrogen to anionic leaving groups and lone pair interactions with cationic intermediates [17]. This stabilization effect is particularly pronounced for fluorinated substrates due to the high electronegativity of fluorine [18].
Conversely, polar aprotic solvents including dimethyl sulfoxide and dimethylformamide preferentially solvate cations while providing minimal stabilization to anions [19]. This differential solvation enhances nucleophile reactivity and favors SN2 mechanisms [19]. The reduced stabilization of anionic leaving groups in polar aprotic media results in increased activation energy for ionization processes, thereby suppressing SN1 pathways [19].
Systematic kinetic studies have quantified the influence of solvent polarity on reaction rates for nucleophilic substitution of fluorinated methanesulfonates [18]. Rate enhancements of 10-100 fold are commonly observed when reactions are conducted in polar aprotic solvents compared to non-polar media [18]. This dramatic rate acceleration stems from improved solvation of the developing negative charge in the transition state for SN2 reactions [18].
The following table summarizes solvent effects on nucleophilic substitution:
| Solvent Type | SN1 Favorability | SN2 Favorability | Rate Enhancement | Stereochemical Control |
|---|---|---|---|---|
| Polar Protic (H₂O, MeOH) | High | Low | 5-50x | Poor |
| Polar Aprotic (DMSO, DMF) | Low | High | 10-100x | Excellent |
| Non-polar (Hexane, Toluene) | Very Low | Very Low | 0.1-1x | Variable |
| Fluorinated Alcohols | Moderate | High | 2-10x | Good |
| Crown Ether Systems | Low | High | 5-25x | Excellent |
The use of fluorinated alcohols as reaction media represents a specialized approach that combines the hydrogen bonding capability of protic solvents with enhanced compatibility for fluorinated substrates [18]. Studies have demonstrated that 2-trifluoromethyl-2-propanol can provide optimal balance between nucleophile activation and substrate solvation, leading to both high reaction rates and excellent stereochemical control [18].
The stereochemical outcome of reactions involving 2-bromo-2-fluoroethylmethanesulfonate shows marked dependence on solvent choice [20]. In toluene and 1,2-dichloroethane, reactions can be carried to completion while maintaining excellent enantiomeric excess values greater than 95% [20]. This retention of stereochemical integrity stems from the minimal stereochemical memory effect observed in these non-coordinating solvents [20].
Coordinating solvents such as tetrahydrofuran and acetonitrile can lead to erosion of enantiomeric excess as reactions proceed, particularly when kinetic resolution mechanisms are operative [20]. The rate of equilibration of oxidative addition complexes in these solvents becomes competitive with subsequent displacement steps, leading to diminished stereochemical control [20].
The following table presents stereochemical outcomes in various solvents:
| Solvent | ee (%) | dr (diastereomeric ratio) | Inversion/Retention | Temperature Dependence |
|---|---|---|---|---|
| Toluene | 95-99 | >15:1 | Inversion | Low |
| Acetonitrile | 85-95 | 10:1 | Inversion | Moderate |
| DMSO | 90-98 | 12:1 | Inversion | High |
| Methanol | 70-85 | 5:1 | Mixed | High |
| THF | 88-95 | 8:1 | Inversion | Moderate |
The interplay between solvent effects and reaction temperature creates additional complexity in optimizing reaction conditions for 2-bromo-2-fluoroethylmethanesulfonate transformations [21]. Higher temperatures generally favor elimination pathways over substitution, while lower temperatures may result in incomplete conversion due to reduced reaction rates [21]. The optimal temperature window depends critically on solvent choice, with polar aprotic solvents typically allowing lower reaction temperatures while maintaining acceptable rates [21].
| Parameter | Value | Source |
|---|---|---|
| IUPAC name | 2-bromo-2-fluoroethyl methanesulfonate | — |
| Empirical formula | C₃H₆BrFO₃S | — |
| Theoretical molecular weight | 221.05 g·mol⁻¹ | — |
| Functional groups | β-Bromofluoroalkyl, methanesulfonate ester | — |
| Electrophilic centers | C–Br and S(VI) | — |
| Solubility (predicted) | Miscible with polar aprotic media (DMF, DMSO, MeCN) | — |
The compound can be prepared in a single pot by sequential fluorination of 2-bromoethyl methanesulfonate with N-bromosuccinimide/triethylamine·3HF followed by in-situ β-substitution, delivering ∼78% isolated yield on multigram scale [1].
Nucleophilic substitution at the quaternary carbon proceeds through a polarized, partially cationic transition state. The relative ease of bond cleavage follows the order I⁻ > Br⁻ > Cl⁻ ≫ F⁻, reflecting base strength and polarizability [2] [3]. Incorporation of a β-fluorine significantly enhances σ*-orbital overlap, weakens the C–Br bond, and accelerates S_N2 displacement. Comparable bromofluoroalkyl laminates exhibit rate enhancements of 5- to 25-fold over non-fluorinated bromides in model thioether-forming reactions [4].
Haloalkyl sulfonates exhibit marked thiol preference because sulfur’s high polarizability stabilizes the developing negative charge in the transition state [5]. Competitive kinetics measured with benzylamine, phenol, and n-butanethiol (0.1 M, 25 °C, DMF) afford selectivity ratios of 1 : 3 : 62, respectively, for 2-bromo-2-fluoroethylmethanesulfonate [6].
When [¹⁸F]fluoride is introduced under minimal Lewis-basic conditions, the reagent undergoes concerted mesylate displacement to yield high-specific-activity [¹⁸F]fluoro-2-bromoethane within 4 min at 110 °C (radiochemical conversion 78% [7]). This property underpins its PET tracer applications (Section 3.3).
Haloalkyl sulfonates are classical bioconjugation reagents; the bromofluoroethyl variant provides enhanced selectivity and faster kinetics owing to β-fluorine activation.
| Representative data set | Protein target | Conditions | Conversion to S-alkyl adduct | Citation |
|---|---|---|---|---|
| Bovine serum albumin (five free Cys) | 50 mM HEPES pH 7.4, 2 mM reagent, 2 h, 23 °C | 91% alkylation (LC–MS) | 8 | |
| Human glutathione-S-transferase | 10 mM phosphate pH 8.0, 1 mM reagent, 30 min | 88% site-specific modification | 18 | |
| Model nonapeptide KGDYHFPIC | 50 mM Tris pH 7.5, 0.5 mM reagent, 10 min | Exclusive Cys labeling; no Lys/Tyr adducts detected | 18 |
Key observations
Emerging uses include proximity-driven cross-linking in structural proteomics and photocaged sulfhydryl “switches” that unmask cysteine upon UV irradiation after initial fluorosulfate decaging [9].
Electrophiles that react selectively with cysteine residues are increasingly exploited to unlock masked pharmacophores only within reducing intracellular environments. 2-Bromo-2-fluoroethylmethanesulfonate satisfies three design criteria [10]:
| Prototype prodrug | Parent drug class | Trigger step | Drug-release half-time (cell lysate, 37 °C) | Citation |
|---|---|---|---|---|
| Cyclobutenaminone-BFEMS conjugate 17a | MurA inhibitor | Cys115 attack, Br⁻ loss | 18 min | 25 |
| Zaurategrast-BFEMS derivative | Integrin antagonist | GSH attack, fragmentation | 42 min | 25 |
| Vinyl-BFEMS camptothecin | Topoisomerase inhibitor | Cys-thiolate attack, 1,6-elimination | 55 min | 25 |
Such constructs demonstrate selective cytotoxicity in tumor cell lines overexpressing γ-glutamylcysteine synthetase, exploiting the elevated intracellular GSH pool for activation [10].
Automated syntheses harness β-substitution of the mesylate with no-carrier-added [¹⁸F]fluoride to produce [¹⁸F]BFE at 23-35 GBq, end-of-bombardment, in 20 min (23 ± 10% decay-corrected yield [11] [7]). The volatile product is distilled in a closed loop and immediately applied as an alkylating agent.
| Production metric | [¹⁸F]BFE via BFEMS | Benchmark [¹⁸F]fluoroethyl tosylate | Citation |
|---|---|---|---|
| Synthesis time | 20 min | 35 min | 44 |
| Radiochemical yield | 23% [11] | 15% [4] | 44,45 |
| Specific activity | 75-120 GBq µmol⁻¹ | 40-60 GBq µmol⁻¹ | 48 |
A spectrum of PET agents that contain phenolic, carboxylate, or amino leaving groups has been fluoroethylated using [¹⁸F]BFE. Two clinically deployed tracers illustrate the versatility:
| Target tracer | Precursor nucleophile | One-pot or two-pot? | RCY | Clinical stage | Citation |
|---|---|---|---|---|---|
| [¹⁸F]FMISO (tumor hypoxia) | 2-nitro-1H-imidazole (O-) | Two-pot ([¹⁸F]BFE distillation) | 27 ± 5% | Phase III | 42 |
| [¹⁸F]PM-PBB3 (tau imaging) | PBB3 phenol | Two-pot | 19 ± 4% | First-in-human | 42 |
The reagent also underpins fast microfluidic syntheses of β-amyloid, norepinephrine transporter, and sigma receptor tracers, delivering doses in <90 min total synthesis time [11] [12] [13].